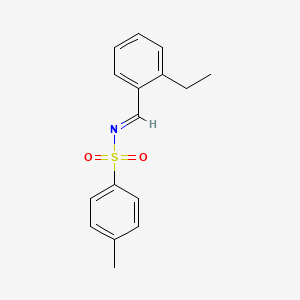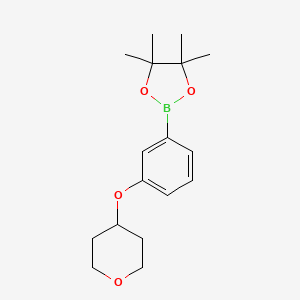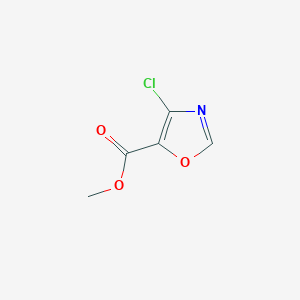
(1-(3-Chloro-4-methylphenyl)-1h-tetrazol-5-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-(3-Chloro-4-methylphenyl)-1h-tetrazol-5-yl)methanamine: is a chemical compound with a molecular formula of C8H10ClN5 It is characterized by the presence of a tetrazole ring, a chloro-substituted phenyl group, and a methanamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-(3-Chloro-4-methylphenyl)-1h-tetrazol-5-yl)methanamine typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.
Introduction of the Chloro-Substituted Phenyl Group: The chloro-substituted phenyl group can be introduced through a nucleophilic aromatic substitution reaction.
Attachment of the Methanamine Moiety:
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine moiety, leading to the formation of corresponding imines or oximes.
Reduction: Reduction reactions can target the tetrazole ring or the chloro-substituted phenyl group, potentially leading to the formation of amines or dechlorinated products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic or neutral conditions.
Major Products:
Oxidation: Formation of imines or oximes.
Reduction: Formation of amines or dechlorinated products.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry, facilitating various catalytic reactions.
Material Science: It can be incorporated into polymers or other materials to impart specific properties such as conductivity or thermal stability.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Protein Labeling: It can be used to label proteins for detection or purification purposes.
Medicine:
Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.
Diagnostic Agents: It can be used in the development of diagnostic agents for imaging or detection of specific biomolecules.
Industry:
Agriculture: The compound can be used in the development of agrochemicals such as herbicides or pesticides.
Pharmaceuticals: It can be used in the synthesis of pharmaceutical intermediates or active pharmaceutical ingredients.
Mécanisme D'action
The mechanism of action of (1-(3-Chloro-4-methylphenyl)-1h-tetrazol-5-yl)methanamine involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to enzymes or receptors that recognize such functional groups. The chloro-substituted phenyl group can enhance binding affinity through hydrophobic interactions, while the methanamine moiety can participate in hydrogen bonding or ionic interactions. These combined interactions can modulate the activity of the target molecules, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds:
(1-(3-Chloro-4-methylphenyl)-1h-tetrazol-5-yl)ethanamine: Similar structure but with an ethanamine moiety instead of methanamine.
(1-(3-Chloro-4-methylphenyl)-1h-tetrazol-5-yl)propanamine: Similar structure but with a propanamine moiety.
(1-(3-Chloro-4-methylphenyl)-1h-tetrazol-5-yl)butanamine: Similar structure but with a butanamine moiety.
Uniqueness: The uniqueness of (1-(3-Chloro-4-methylphenyl)-1h-tetrazol-5-yl)methanamine lies in its specific combination of functional groups, which allows for a diverse range of chemical reactions and interactions with biological targets. This makes it a versatile compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C9H10ClN5 |
|---|---|
Poids moléculaire |
223.66 g/mol |
Nom IUPAC |
[1-(3-chloro-4-methylphenyl)tetrazol-5-yl]methanamine |
InChI |
InChI=1S/C9H10ClN5/c1-6-2-3-7(4-8(6)10)15-9(5-11)12-13-14-15/h2-4H,5,11H2,1H3 |
Clé InChI |
WMTAJURROFFPSK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)N2C(=NN=N2)CN)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Chloro-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B13650838.png)

![Ethyl 6-chloro-4-methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B13650861.png)

![3-Chloro-1H-pyrazolo[3,4-c]pyridazine](/img/structure/B13650879.png)


